Cytotoxic Differentiation: Superior Activity of 5-Ethyl Analog (13a) Against HL-60 Leukemia Cells
5-Ethyl-3-methylene-dihydro-furan-2-one (Compound 13a) demonstrates a unique cytotoxic profile compared to its closest 5-alkyl and 5-arylalkyl analogs. In a direct head-to-head comparison, it exhibits significantly higher potency against the human HL-60 leukemia cell line (IC50 = 6.0 µM) than against the L-1210 (IC50 = 32.5 µM) or NALM-6 (IC50 = 20.0 µM) cell lines, a selectivity pattern not uniformly observed in its analogs [1]. For instance, the 5-propyl analog (13b) is more potent against HL-60 (4.3 µM) but loses this selectivity, while the 5-benzyl analog (13d) is highly selective for NALM-6 (63.3 µM) but shows weak activity against HL-60 (90.0 µM) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against three leukemia cell lines |
|---|---|
| Target Compound Data | 13a (5-ethyl): L-1210 IC50 = 32.5 ± 4.8 µM; HL-60 IC50 = 6.0 ± 1.6 µM; NALM-6 IC50 = 20.0 ± 3.2 µM |
| Comparator Or Baseline | 13b (5-propyl): L-1210 IC50 = 15.5 ± 2.9 µM; HL-60 IC50 = 4.3 ± 0.8 µM; NALM-6 IC50 = 20.0 ± 5.7 µM. 13d (5-benzyl): L-1210 IC50 = 79.0 ± 7.5 µM; HL-60 IC50 = 90.0 ± 6.9 µM; NALM-6 IC50 = 63.3 ± 10.0 µM. |
| Quantified Difference | 13a is 5.4-fold more potent against HL-60 than L-1210. In contrast, 13b is only 3.6-fold more potent, and 13d shows nearly equal (low) potency across all lines. |
| Conditions | Leukemia cell lines (L-1210, HL-60, NALM-6) after 72 h exposure; data are mean values from dose-response curves of at least three experiments. |
Why This Matters
This specific potency and selectivity profile for HL-60 cells makes 5-ethyl-3-methylene-dihydro-furan-2-one a crucial tool compound for dissecting structure-activity relationships (SAR) in hematological cancer research.
- [1] Janecki, T., Błaszczyk, E., Studzian, K., Janecka, A., Krajewska, U., & Różalski, M. (2005). Novel synthesis, cytotoxic evaluation, and structure-activity relationship studies of a series of α-alkylidene-γ-lactones and lactams. Journal of Medicinal Chemistry, 48(10), 3516–3521. View Source
